2-Aminopentanoic acid;hydrochloride
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Overview
Description
2-Aminopentanoic acid;hydrochloride is an α-amino acid derived from valeric acid, where the amino group is substituted at position 2. This compound is also known as DL-norvaline. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. The hydrochloride form is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminopentanoic acid can be synthesized through various methods. One common approach involves the reaction of valeric acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. Another method includes the hydrothermal synthesis where the ionization constants of DL-2-aminobutyric acid and DL-norvaline are determined under specific conditions .
Industrial Production Methods
Industrial production of 2-Aminopentanoic acid;hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Aminopentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
2-Aminopentanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role in muscle metabolism and as a supplement in bodybuilding.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Aminopentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes. For example, it may inhibit the activity of certain enzymes involved in amino acid metabolism, leading to altered levels of metabolites .
Comparison with Similar Compounds
2-Aminopentanoic acid;hydrochloride can be compared with other similar compounds such as:
Valine: A branched-chain amino acid that is incorporated into proteins.
Norvaline: An isomer of valine with similar properties but different structural arrangement.
2-Aminobutyric acid: Another non-proteinogenic amino acid with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and its role as a non-proteinogenic amino acid. Its hydrochloride form enhances its solubility and stability, making it useful in various applications .
Properties
Molecular Formula |
C5H12ClNO2 |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
2-aminopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
InChI Key |
IXXIIAPIURLROR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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